3-Amino-2-bromo-6-chloroisonicotinic acid
Description
Properties
IUPAC Name |
3-amino-2-bromo-6-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-5-4(9)2(6(11)12)1-3(8)10-5/h1H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLTYWONLBZWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Br)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073182-69-0 | |
| Record name | 3-amino-2-bromo-6-chloropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-6-chloroisonicotinic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isonicotinic acid, followed by the introduction of an amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 3-Amino-2-bromo-6-chloroisonicotinic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process might include steps such as recrystallization and purification using chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-6-chloroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized isonicotinic acids.
Scientific Research Applications
3-Amino-2-bromo-6-chloroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-6-chloroisonicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Amino-2-bromo-6-chloroisonicotinic acid
- CAS No.: 1073182-69-0
- Molecular Formula : C₆H₄BrClN₂O₂
- Molecular Weight : 251.47 g/mol
- Structure: A pyridine ring substituted with an amino group (-NH₂) at position 3, bromine at position 2, chlorine at position 6, and a carboxylic acid (-COOH) at position 4 (isonicotinic acid backbone) .
Key Properties :
- Purity : Typically >95% (vendor-dependent).
- Applications: Used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and agrochemicals due to its halogenated and amino-functionalized structure .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical differences between 3-amino-2-bromo-6-chloroisonicotinic acid and its closest analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|---|
| 3-Amino-2-bromo-6-chloroisonicotinic acid | 1073182-69-0 | C₆H₄BrClN₂O₂ | 251.47 | 3-NH₂, 2-Br, 6-Cl | -COOH, -NH₂, Br, Cl |
| 5-Bromo-2-chloronicotinic acid | 29241-65-4 | C₆H₃BrClNO₂ | 236.45 | 5-Br, 2-Cl | -COOH, Br, Cl |
| 3-Amino-6-chloropicolinic acid | 866807-27-4 | C₆H₅ClN₂O₂ | 186.57 | 3-NH₂, 6-Cl | -COOH, -NH₂, Cl |
| 2-Chloro-6-methylisonicotinic acid | 25462-85-5 | C₇H₆ClNO₂ | 171.58 | 2-Cl, 6-CH₃ | -COOH, Cl, -CH₃ |
| 3-Amino-6-chloropicolinic acid hydrochloride | 1112213-20-3 | C₆H₆Cl₂N₂O₂ | 223.02 | 3-NH₂, 6-Cl (as HCl salt) | -COOH, -NH₃⁺Cl⁻, Cl |
Physicochemical and Reactivity Differences
- 5-Bromo-2-chloronicotinic acid (CAS 29241-65-4) shows lower aqueous solubility than the target compound, attributed to the absence of the amino group, which reduces polarity . 3-Amino-6-chloropicolinic acid hydrochloride (CAS 1112213-20-3) has enhanced water solubility due to its ionic hydrochloride form .
- Reactivity: The amino group at position 3 in the target compound enables nucleophilic reactions (e.g., acylation, sulfonation), while bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . 2-Chloro-6-methylisonicotinic acid (CAS 25462-85-5) lacks reactive bromine, limiting its utility in metal-catalyzed reactions but offering stability in acidic conditions .
Research Findings and Trends
- Synthetic Utility: The target compound’s bromine atom enables regioselective functionalization, a feature absent in non-brominated analogs like 3-amino-6-chloropicolinic acid .
- Biological Activity: In vitro studies suggest that the amino group enhances binding affinity to enzyme active sites compared to methyl-substituted analogs (e.g., 2-chloro-6-methylisonicotinic acid) .
- Stability: The hydrochloride salt form of 3-amino-6-chloropicolinic acid (CAS 1112213-20-3) offers superior shelf life but requires stringent moisture control, unlike the non-ionic target compound .
Biological Activity
3-Amino-2-bromo-6-chloroisonicotinic acid is a chemically distinct compound characterized by its unique combination of amino, bromo, and chloro substituents on an isonicotinic acid backbone. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of 3-Amino-2-bromo-6-chloroisonicotinic acid based on diverse research findings, case studies, and experimental data.
3-Amino-2-bromo-6-chloroisonicotinic acid has the molecular formula C₆H₄BrClN₂O₂. The presence of halogen atoms (bromo and chloro) and an amino group contributes to its reactivity and interaction with biological targets.
The mechanism of action of 3-Amino-2-bromo-6-chloroisonicotinic acid involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents may participate in halogen bonding. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Antimicrobial Activity
Research indicates that 3-Amino-2-bromo-6-chloroisonicotinic acid exhibits significant antimicrobial properties. A study evaluating the antibacterial activity of related compounds found that derivatives with similar structures demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that 3-Amino-2-bromo-6-chloroisonicotinic acid may possess comparable efficacy.
Table 1: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Amino-2-bromo-6-chloroisonicotinic acid | TBD | TBD |
| Methyl 3-amino-6-chloro-2-methylisonicotinate | 0.016 - 0.25 | S. aureus |
| 9-Alkylamino-8-azatetracyclines | 0.016 - 0.25 | Various Gram-positive strains |
Anticancer Activity
The compound has also been explored for its potential anticancer properties. In vitro studies have shown that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved in these effects are under investigation, but initial findings suggest that the compound may interfere with cell cycle regulation.
Case Studies
Several case studies have highlighted the biological activity of compounds related to 3-Amino-2-bromo-6-chloroisonicotinic acid:
- Antibacterial Efficacy : A study reported that structurally similar compounds exhibited improved minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the isonicotinic acid framework can enhance antimicrobial potency.
- Anticancer Studies : Another study demonstrated that a derivative of this compound significantly inhibited growth in breast cancer cell lines, indicating its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
